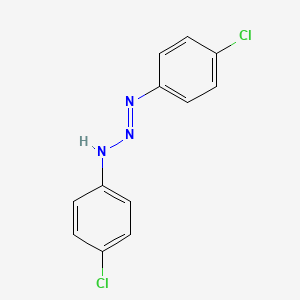
1-Triazene, 1,3-bis(4-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 1,3-bis(4-chlorophenyl)- is an organic compound with the molecular formula C₁₂H₉Cl₂N₃. It is characterized by the presence of a triazene group (N=N-N) bonded to two 4-chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Triazene, 1,3-bis(4-chlorophenyl)- can be synthesized through the reaction of 4-chloroaniline with sodium hexanitrocobaltate(III) in a one-pot synthesis . The reaction typically involves the following steps:
- Dissolving 4-chloroaniline in a suitable solvent such as ethanol.
- Adding sodium hexanitrocobaltate(III) to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolating the product by filtration and purification.
Industrial Production Methods: Industrial production of 1-Triazene, 1,3-bis(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-Triazene, 1,3-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
1-Triazene, 1,3-bis(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Triazene, 1,3-bis(4-chlorophenyl)- involves its interaction with molecular targets through the triazene group. The compound can undergo cis-to-trans isomerization, which is catalyzed by general acids and bases . This isomerization process affects the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
- 1,3-bis(4-chlorophenyl)triazene
- 4,4’-Dichlorodiazoaminobenzene
- 1,3-di-p-chlorophenyltriazene
Comparison: 1-Triazene, 1,3-bis(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural feature imparts distinct chemical and biological properties compared to other triazene derivatives. For example, its reactivity in substitution reactions and potential biological activities may differ from those of other triazene compounds.
Propiedades
Número CAS |
3470-39-1 |
|---|---|
Fórmula molecular |
C12H9Cl2N3 |
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
4-chloro-N-[(4-chlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9Cl2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
Clave InChI |
JGGKQOIDGHALJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




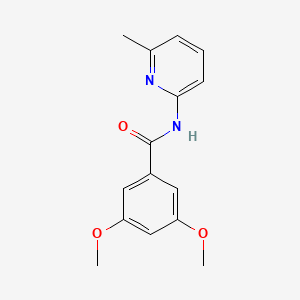

![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
![[N-(dimethylamino)-C-(1,1,2,2,3,3,3-heptafluoropropyl)carbonimidoyl]sulfanyl N-(dimethylamino)-2,2,3,3,4,4,4-heptafluorobutanimidothioate](/img/structure/B14158046.png)
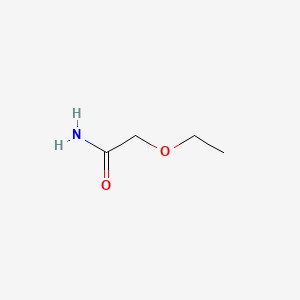
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)
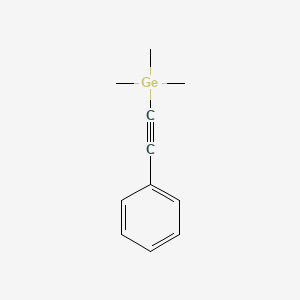
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
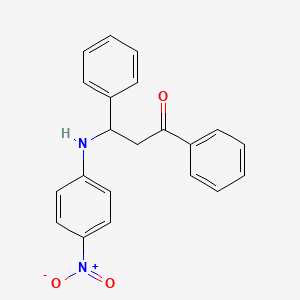

![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)
